N-(4-Chloro-3-nitro-phenyl)-2-[cyclohexyl-(toluene-4-sulfonyl)-amino]-acetamide
Description
The compound N-(4-Chloro-3-nitro-phenyl)-2-[cyclohexyl-(toluene-4-sulfonyl)-amino]-acetamide is a structurally complex acetamide derivative. Its core structure consists of:
- A 4-chloro-3-nitro-phenyl group attached to the acetamide nitrogen.
- A cyclohexyl-(toluene-4-sulfonyl)-amino moiety linked to the carbonyl group.
Properties
Molecular Formula |
C21H24ClN3O5S |
|---|---|
Molecular Weight |
466.0 g/mol |
IUPAC Name |
N-(4-chloro-3-nitrophenyl)-2-[cyclohexyl-(4-methylphenyl)sulfonylamino]acetamide |
InChI |
InChI=1S/C21H24ClN3O5S/c1-15-7-10-18(11-8-15)31(29,30)24(17-5-3-2-4-6-17)14-21(26)23-16-9-12-19(22)20(13-16)25(27)28/h7-13,17H,2-6,14H2,1H3,(H,23,26) |
InChI Key |
VXTNTWYJIYNNFX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-])C3CCCCC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chloro-3-nitrophenyl)-2-(N-cyclohexyl-4-methylphenylsulfonamido)acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Nitration: Introduction of the nitro group to the aromatic ring.
Chlorination: Substitution of a hydrogen atom with a chlorine atom on the aromatic ring.
Sulfonamidation: Formation of the sulfonamide linkage by reacting a sulfonyl chloride with an amine.
Acetamidation: Introduction of the acetamide group through acylation reactions.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts or solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N-(4-Chloro-3-nitrophenyl)-2-(N-cyclohexyl-4-methylphenylsulfonamido)acetamide can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of the nitro group to an amine.
Substitution: Halogen substitution reactions, particularly involving the chloro group.
Hydrolysis: Breakdown of the acetamide group under acidic or basic conditions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Nucleophiles such as amines or thiols.
Hydrolysis conditions: Acidic or basic aqueous solutions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while hydrolysis of the acetamide group would produce the corresponding carboxylic acid.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways involving sulfonamides.
Medicine: Investigation as a potential antimicrobial or anti-inflammatory agent.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-Chloro-3-nitrophenyl)-2-(N-cyclohexyl-4-methylphenylsulfonamido)acetamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, inhibiting their function. The presence of the sulfonamide group suggests it could act as a competitive inhibitor of enzymes that utilize similar substrates.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Key Structural Features and Molecular Properties
Key Observations :
- Sulfonyl variations : Tosyl (target) vs. methylsulfonyl () affects steric hindrance and π-stacking. Tosyl’s aromatic ring may improve binding to hydrophobic pockets compared to smaller sulfonyl groups.
- Substituent positioning: The 3-nitro group in the target compound (vs.
Inferences for the Target Compound :
- The nitro group and tosyl moiety align with anticancer acetamides in , suggesting possible tubulin or kinase targeting.
- Chloro substituents in analogs like and correlate with antimicrobial activity, but positional effects (e.g., 3-nitro vs. 4-chloro) may shift therapeutic focus .
Crystallographic and Physicochemical Properties
- Crystal packing : Analogs like N-(4-chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide exhibit intermolecular H-bonding (C–H⋯O) and centrosymmetric interactions, stabilizing the crystal lattice .
- Solubility: The phenoxy group in improves aqueous solubility compared to nitro-substituted analogs, which are often less polar .
Biological Activity
N-(4-Chloro-3-nitro-phenyl)-2-[cyclohexyl-(toluene-4-sulfonyl)-amino]-acetamide is a complex organic compound belonging to the sulfonamide class, characterized by its unique molecular structure that includes chloro and nitro groups, a sulfonamide moiety, and an acetamide functional group. The compound's molecular formula is , with a molecular weight of approximately 466 g/mol .
Structural Characteristics
The structural complexity of this compound enhances its chemical reactivity and potential biological activity. The presence of multiple functional groups allows for diverse interactions with biological targets, potentially leading to significant pharmacological effects. The compound's design suggests it may act as a competitive inhibitor for enzymes that utilize similar substrates, positioning it as a candidate for therapeutic applications.
The biological activity of this compound is largely influenced by its mechanism of action:
- Enzyme Inhibition : The sulfonamide group indicates potential as an inhibitor of specific enzymes, which could be vital in various metabolic pathways.
- Binding Affinity : Studies on binding interactions with enzymes or receptors are essential to elucidate its pharmacodynamics and pharmacokinetics.
Table 1: Comparative Biological Activities of Related Compounds
| Compound Name | Activity Type | IC50 (µg/mL) | Reference |
|---|---|---|---|
| Sulfanilamide | Antimicrobial | 10 | |
| Quinoxaline | Antitumor | 1.9 (HCT116) | |
| Toluene Sulfonamide | Anti-inflammatory | 5.0 |
Case Studies and Research Findings
- Antimicrobial Activity : A study demonstrated that sulfonamide derivatives exhibit significant antimicrobial activity against various bacterial strains, suggesting that this compound may also possess similar properties due to its structural analogies .
- Antitumor Potential : Research into quinoxaline derivatives has shown promising anticancer activity with low IC50 values against cancer cell lines such as HCT116 and MCF-7. This highlights the potential for this compound to be explored in cancer therapeutics .
- Pharmacokinetic Studies : Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of this compound is crucial for assessing its viability as a therapeutic agent. Preliminary studies suggest favorable ADME characteristics for sulfonamide derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
